Quinazolin-8-ol

Vue d'ensemble

Description

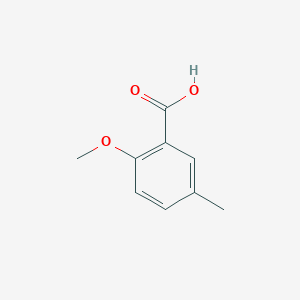

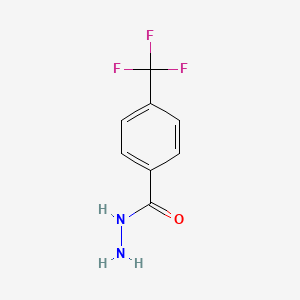

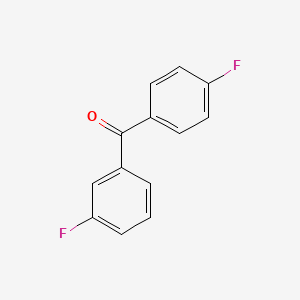

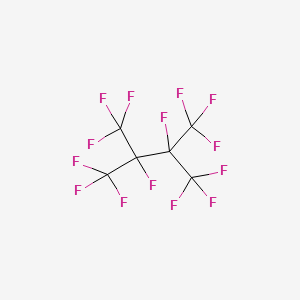

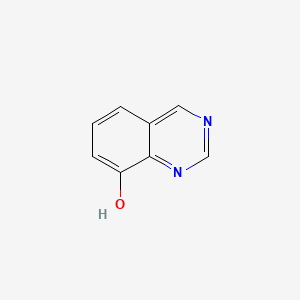

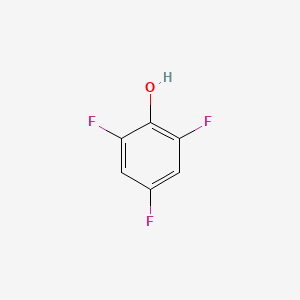

Quinazolin-8-ol derivatives are a class of biheterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused quinazoline ring system, which is a bicyclic structure consisting of two nitrogen atoms at non-adjacent positions. The presence of the hydroxyl group at the eighth position is a common feature among these derivatives, which may contribute to their chemical reactivity and biological interactions .

Synthesis Analysis

The synthesis of quinazolin-8-ol derivatives has been explored through various methodologies. One approach involves the use of palladium-functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles as a catalyst for the intramolecular carbon-carbon bond formation, leading to the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . Another method reported is the tin(II) chloride-mediated reductive cyclization, which provides a regioselective synthesis of biheterocyclic quinazolino[4,3-b]quinazolin-8-ones . Additionally, the Hügershoff reaction or Cu-catalyzed intramolecular C-S bond formation has been utilized to synthesize bioactive thiazolo[5,4-f]quinazolin-9-ones . A catalyst-free synthesis using formamide and PEG-400 has also been developed for the construction of the quinazolin-4(3H)-one ring, which can be extended to the synthesis of various alkaloids . Furthermore, a one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and ortho esters or formic acid has been described, offering high yields and short reaction times .

Molecular Structure Analysis

The molecular structure of quinazolin-8-ol derivatives is characterized by the quinazoline ring system, which can be further functionalized to enhance biological activity or to facilitate further chemical reactions. For instance, the C-H arylation of the thiazolo[5,4-f]quinazolin-9(8H)-one backbone has been achieved to provide a valuable scaffold for kinase inhibitors . The structural diversity of these compounds is significant for their potential as therapeutic agents, as it allows for the establishment of structure-activity relationships.

Chemical Reactions Analysis

Quinazolin-8-ol derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. The intramolecular carbon-carbon bond formation catalyzed by palladium is a key reaction for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . The reductive transformation mediated by tin(II) chloride is another important reaction that leads to the formation of tetracyclic products . Additionally, the C-H bond activation and arylation of the quinazolinone backbone are crucial for the late-stage diversification of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-8-ol derivatives are influenced by their molecular structure. These compounds typically exhibit good yields and high purity, as seen in the tin(II) chloride-mediated synthesis . The solvent-free conditions used in some synthetic methods also highlight the eco-friendly aspect of these compounds' production . The antifungal activity of certain derivatives, such as furo[2,3-f]quinazolin-5-ols, indicates their potential as antifungal agents, with complete inhibition of growth against Candida and Aspergillus species at specific concentrations . These properties are essential for the development of quinazolin-8-ol derivatives as pharmaceuticals.

Applications De Recherche Scientifique

Urinary Bladder Cancer Therapy

- Scientific Field: Medicinal and Pharmaceutical Chemistry .

- Summary of the Application: Quinazoline derivatives, including Quinazolin-8-ol, are being explored as potential therapeutic agents in urinary bladder cancer therapy . They are targeted at specific molecular pathways .

- Methods of Application: New quinazoline-based compounds are being designed and synthesized . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Anti-microbial Applications

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Quinazoline and its related scaffolds, including Quinazolin-8-ol, have shown anti-microbial properties .

- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

- Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .

Anti-convulsant Applications

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Quinazoline and its related scaffolds, including Quinazolin-8-ol, have shown anti-convulsant properties .

- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

- Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .

Anti-inflammatory Applications

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Quinazoline and its related scaffolds, including Quinazolin-8-ol, have shown anti-inflammatory properties .

- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

- Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .

Anti-depressant Applications

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: Quinazoline and its related scaffolds, including Quinazolin-8-ol, have shown anti-depressant properties .

- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

- Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity .

Safety And Hazards

According to the safety data sheet, Quinazolin-8-amine, which is related to Quinazolin-8-ol, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Propriétés

IUPAC Name |

quinazolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNRQIKKDKDFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343429 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-8-ol | |

CAS RN |

7557-02-0 | |

| Record name | 8-Quinazolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)